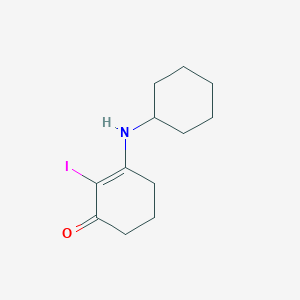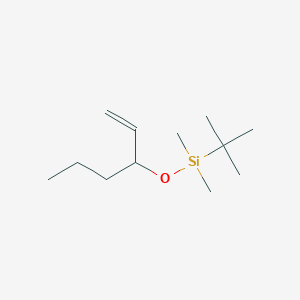
Silane, (1,1-dimethylethyl)(1-ethenylbutoxy)dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, (1,1-dimethylethyl)(1-ethenylbutoxy)dimethyl- is a chemical compound with the molecular formula C12H26OSi. It is a type of organosilicon compound, which means it contains silicon atoms bonded to organic groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,1-dimethylethyl)(1-ethenylbutoxy)dimethyl- typically involves the reaction of appropriate silane precursors with organic reagents under controlled conditions. One common method is the hydrosilylation reaction, where a silane compound reacts with an alkene in the presence of a catalyst, such as platinum or rhodium complexes .
Industrial Production Methods
In industrial settings, the production of Silane, (1,1-dimethylethyl)(1-ethenylbutoxy)dimethyl- often involves large-scale hydrosilylation processes. These processes are optimized for high yield and purity, using advanced catalytic systems and reaction conditions to ensure efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
Silane, (1,1-dimethylethyl)(1-ethenylbutoxy)dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into different silane derivatives.
Substitution: The compound can participate in substitution reactions, where one of its organic groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce different silane compounds .
Wissenschaftliche Forschungsanwendungen
Silane, (1,1-dimethylethyl)(1-ethenylbutoxy)dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential use in biomaterials and drug delivery systems.
Medicine: Research explores its potential in developing new pharmaceuticals and medical devices.
Industry: It is used in the production of advanced materials, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of Silane, (1,1-dimethylethyl)(1-ethenylbutoxy)dimethyl- involves its interaction with molecular targets and pathways in various applications. For example, in catalysis, the compound can act as a ligand, coordinating with metal centers to facilitate chemical reactions. In biological systems, it may interact with cellular components to influence biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Silane, (1,1-dimethylethyl)(ethynyloxy)dimethyl-: This compound has a similar structure but with an ethynyloxy group instead of an ethenylbutoxy group.
Silane, (1,1-dimethylethyl)(ethenyloxy)dimethyl-: Another similar compound with an ethenyloxy group.
Uniqueness
Silane, (1,1-dimethylethyl)(1-ethenylbutoxy)dimethyl- is unique due to its specific ethenylbutoxy group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
265658-52-4 |
|---|---|
Molekularformel |
C12H26OSi |
Molekulargewicht |
214.42 g/mol |
IUPAC-Name |
tert-butyl-hex-1-en-3-yloxy-dimethylsilane |
InChI |
InChI=1S/C12H26OSi/c1-8-10-11(9-2)13-14(6,7)12(3,4)5/h9,11H,2,8,10H2,1,3-7H3 |
InChI-Schlüssel |
QRXRGNIMNWTBFO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C=C)O[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



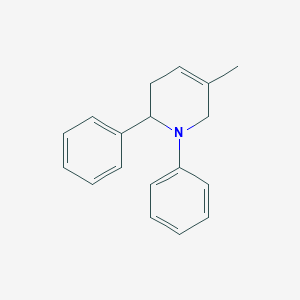


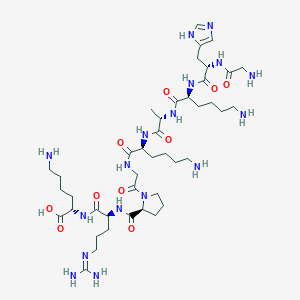
![3-Chloro-N-(4-chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)benzamide](/img/structure/B12578910.png)

![(2S,3R,4S,8S,9R,10R,11S,12S)-3,9-Bis{[tert-butyl(dimethyl)silyl]oxy}-2,4,6,8,10,12-hexamethylhexadeca-5,13,15-triene-1,11-diol](/img/structure/B12578918.png)
![2,2'-Bis[(methylsulfanyl)methyl]-1,1'-biphenyl](/img/structure/B12578930.png)
![5-[(4-Methylphenyl)methylidene]tetrahydro[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12578932.png)
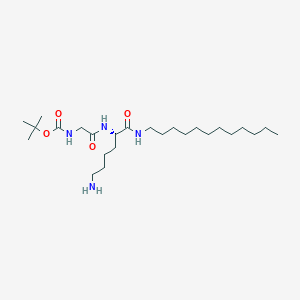

![5-Chloro-2-hydroxy-N-[3-(trifluoromethoxy)phenyl]benzamide](/img/structure/B12578958.png)
